molecular formula C8H15BN2O4 B560616 Ac-Gly-BoroPro

Ac-Gly-BoroPro

Cat. No.: B560616
M. Wt: 214.03 g/mol
InChI Key: UUOZISWTWURDGU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gly-BoroPro, also known as acetyl-glycine-boroproline, is a selective inhibitor of fibroblast activation protein (FAP). This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. FAP is a transmembrane serine protease that is overexpressed in various cancers and plays a role in tumor growth and progression .

Scientific Research Applications

Ac-Gly-BoroPro has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ac-Gly-BoroPro selectively inhibits FAP relative to other prolyl peptidases . FAP reacts readily with submicromolar concentrations of this compound, reaching steady state inhibition levels rapidly .

Safety and Hazards

Ac-Gly-BoroPro is shipped under ambient temperature as a non-hazardous chemical . It is recommended to store it dry, dark and at -20°C .

Future Directions

Ac-Gly-BoroPro has been identified as a FAP-selective inhibitor and it is suggested that N-acyl-Gly-Pro-based inhibitors will allow testing of FAP as a therapeutic target . In addition, administering this compound to wild-type mice induced bone formation and inhibited bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-BoroPro involves the coupling of acetyl-glycine with boroproline. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-BoroPro primarily undergoes inhibition reactions with various proteases. It selectively inhibits FAP by forming a stable complex with the enzyme, thereby preventing its activity. This inhibition is achieved through the interaction of the boron atom in this compound with the active site of FAP .

Common Reagents and Conditions

The inhibition reactions typically involve the use of submicromolar concentrations of this compound. The compound reacts readily with FAP, reaching steady-state inhibition levels rapidly. In contrast, higher concentrations and longer reaction times are required for inhibiting other proteases such as dipeptidyl peptidase-4 (DPP-4) .

Major Products Formed

The major product formed from the reaction of this compound with FAP is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of FAP, thereby inhibiting its role in tumor progression .

Properties

IUPAC Name

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZISWTWURDGU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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